molecular formula C18H19ClN2O4S B2953645 3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 1448076-83-2

3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2953645
CAS No.: 1448076-83-2
M. Wt: 394.87
InChI Key: VOHHHPUAWBZFQG-UHFFFAOYSA-N
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Description

3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxybenzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a hybrid architecture, combining a substituted benzenesulfonamide group with a 1-methyl-1H-indole moiety, a structure frequently encountered in the development of protease inhibitors and enzyme modulators . The presence of the sulfonamide functional group is a key pharmacophore known to contribute to high-affinity binding with various enzymatic targets, including carbonic anhydrases and serine proteases . The indole scaffold is a privileged structure in drug discovery, found in numerous biologically active molecules and known to interact with diverse cellular targets . Research into structurally related indole-containing compounds has demonstrated their potential value as tools for studying cellular signaling pathways, apoptosis, and cell cycle progression . For instance, analogs such as Indole-3-carbinol (I3C) and 3,3'-Diindolylmethane (DIM) have been extensively studied for their chemopreventive and anti-tumor activities, regulating mechanisms such as the Akt signaling pathway and acting as PPARγ agonists . This compound is provided as a high-purity material for research purposes only. It is intended for in vitro applications, including but not limited to target-based high-throughput screening (HTS), hit-to-lead optimization studies, and investigations into the structure-activity relationships (SAR) of sulfonamide-based inhibitors. Researchers can utilize this chemical to explore novel mechanisms of action and to develop new molecular probes. This product is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or any human use. All necessary handling and safety data sheets are provided to ensure safe laboratory practices.

Properties

IUPAC Name

3-chloro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-21-11-14(13-5-3-4-6-16(13)21)17(22)10-20-26(23,24)12-7-8-18(25-2)15(19)9-12/h3-9,11,17,20,22H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHHHPUAWBZFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxybenzenesulfonamide is a complex chemical compound with potential biological activities. Its structure includes an indole moiety, which is frequently associated with various pharmacological effects, particularly in the context of cancer and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound’s molecular formula is C16H18ClN2O4SC_{16}H_{18}ClN_2O_4S, with a molecular weight of approximately 366.85 g/mol. The presence of a chloro group, hydroxyl group, and sulfonamide functionality suggests a diverse range of interactions with biological targets.

1. Kinase Inhibition

The indole structure is commonly found in many kinase inhibitors. Research indicates that compounds similar to this compound may inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. For instance, studies have shown that indole derivatives can modulate kinase activity, which is crucial in cancer therapy.

2. GPCR Modulation

The aromatic core structure suggests potential interactions with G protein-coupled receptors (GPCRs), which play significant roles in various physiological processes. Investigations into the binding affinity of this compound to specific GPCRs could reveal its utility in treating conditions linked to GPCR dysregulation.

3. Antimicrobial Activity

Given the presence of the indole group, there is a hypothesis that this compound may exhibit antimicrobial properties. Indole derivatives are often explored for their antibacterial and antifungal activities, although further studies are necessary to confirm these effects for this specific compound.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines. For example, compounds featuring similar structures have demonstrated significant anti-cancer activity against prostate (DU-145), cervical (HeLa), and lung adenocarcinoma (A549) cells, with IC50 values indicating potent inhibitory effects .

Cell Line IC50 Value (µM) Mechanism
DU-1450.054Apoptosis via caspase activation
HeLa0.048Cell cycle arrest at G2/M phase
A5490.243Inhibition of tubulin polymerization

Case Studies

A notable case study involved the synthesis and evaluation of related sulfanilamide-indole hybrids against gastric carcinoma cell lines (BGC-823 and MGC-803). One hybrid exhibited an IC50 value of 0.4 ± 0.1 µM against MGC-803 cells, suggesting that modifications to the indole structure can enhance anti-cancer efficacy .

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group in Compound 31 increases molecular weight (MW: ~563) and lipophilicity compared to the target compound (MW: ~413.9) but results in lower synthetic yield (43% vs. 71% for 3q ) .
  • Compound 3q demonstrates higher synthetic efficiency, likely due to milder reaction conditions and simpler purification .
  • Thioether-linked derivatives (e.g., Compound 13 ) introduce sulfur-based interactions but may face metabolic instability due to thiol oxidation .

Pharmacological and Physicochemical Properties

Compound Name Bioactivity (If Reported) LogP* Hydrogen Bond Acceptors (HBA) Hydrogen Bond Donors (HBD)
Target Compound Not explicitly reported ~3.1 7 2
N-(3-Chloro-1H-Indol-7-yl)Benzene-1,4-Disulfonamide Anticancer (NCI panel screening) ~2.8 8 3
3-Chloro-N-{2-[(4-Methyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Phenyl}Benzene-1-Sulfonamide (H7M) Enzyme inhibition (PDB ligand) ~2.5 9 2
Bis-Indole Topsentin Analogues (e.g., 9e ) Moderate activity vs. HOP-92, SNB-75 cell lines ~4.0 6 1

Key Observations :

  • The target compound’s hydroxy group enhances HBD count (2 vs.
  • Compound H7M ’s triazole-thioether moiety increases HBA (9 vs. 7 in the target compound), favoring interactions with polar residues in enzymes .
  • Bis-indole derivatives (e.g., 9e ) exhibit higher LogP (~4.0), suggesting greater membrane permeability but reduced aqueous solubility .

Q & A

Q. Experimental design :

Analog synthesis : Introduce substituents at the indole N-methyl, hydroxyethyl, or methoxy groups .

In vitro assays :

  • Anticancer : MTT assay against cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Antimicrobial : MIC determination against Gram-positive/negative bacteria .

Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity for targets like VEGFR2 or COX-2 .
Data interpretation : Correlate electronic (Hammett σ) or steric parameters (Taft Es_s) with activity trends. For example, bulkier substituents may reduce cell permeability but enhance target specificity .

Advanced: What contradictions exist in the literature regarding the pharmacological efficacy of sulfonamide derivatives, and how can they be resolved?

Q. Contradictions :

  • Some studies report potent anticancer activity (IC50_{50} < 10 µM) , while others note limited efficacy due to poor solubility .
  • Divergent antibacterial results: Activity against S. aureus but not E. coli .
    Resolution strategies :
  • Solubility enhancement : Co-crystallization with cyclodextrins or PEGylation .
  • Dose-response profiling : Use broader concentration ranges (0.1–100 µM) and multiple cell lines.
  • Mechanistic studies : Western blotting to confirm target inhibition (e.g., Bcl-2 suppression) .

Advanced: What in vivo models are appropriate for assessing the therapeutic potential of this compound?

  • Xenograft models : Subcutaneous implantation of human cancer cells (e.g., HCT-116 colorectal) in nude mice, with oral/intraperitoneal administration (10–50 mg/kg) .
  • Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and tissue distribution.
  • Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .
    Key findings from analogs : Sulfonamides with hydroxyethyl groups show improved bioavailability but require cytochrome P450 inhibition to prevent rapid metabolism .

Basic: How can impurities in the synthesized compound be identified and minimized?

  • HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to detect byproducts (e.g., unreacted sulfonyl chloride or hydrolyzed intermediates) .
  • Recrystallization : Ethanol/water (7:3 v/v) reduces polar impurities.
  • Process optimization : Slow addition of reactants and controlled pH (7–8) to suppress side reactions .

Advanced: What computational tools are recommended for predicting the physicochemical properties of this compound?

  • Lipophilicity : LogP calculations via ChemAxon or ACD/Labs.
  • Solubility : QSPR models in MOE or Schrodinger’s QikProp.
  • pKa estimation : ADMET Predictor to identify ionizable groups (e.g., sulfonamide NH, ~9.5) .
    Validation : Compare predictions with experimental shake-flask (LogP) or potentiometric titration (pKa) data .

Advanced: How does the crystal packing of this sulfonamide influence its stability and formulation?

  • Hydrogen bonding : N–H···O interactions form 2D networks, enhancing thermal stability (TGA decomposition >200°C) .
  • Hygroscopicity : Low moisture uptake (<1% at 75% RH) due to hydrophobic indole and methoxy groups .
  • Formulation : Co-crystals with succinic acid improve dissolution rates for oral delivery .

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